Cas no 39541-21-4 (α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)

α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate 化学的及び物理的性質
名前と識別子
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- α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
- SY292443
- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-
- A-D-galactopyranosyl Bromide
- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-galactopyranosyl Bromide
-
- MDL: MFCD34565773
- インチ: 1S/C14H20BrNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)
- InChIKey: HBIPCCBMDPRHBQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(C(C(COC(C)=O)O1)OC(C)=O)OC(C)=O)NC(C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 511
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 117
α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY292443-1g |
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl Bromide |
39541-21-4 | ≥95% | 1g |
¥11250.0 | 2023-03-06 | |
eNovation Chemicals LLC | Y1194262-1g |
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-galactopyranosyl Bromide |
39541-21-4 | 95% | 1g |
$1435 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582537-1g |
(2R,3R,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4-diyl diacetate |
39541-21-4 | 98% | 1g |
¥11250.00 | 2024-05-15 | |
eNovation Chemicals LLC | Y1194262-1g |
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-galactopyranosyl Bromide |
39541-21-4 | 95% | 1g |
$1435 | 2023-03-21 |
α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetateに関する追加情報
α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate (CAS No. 39541-21-4): A Comprehensive Overview
α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate, identified by its CAS number 39541-21-4, is a specialized glycoside derivative that has garnered significant attention in the field of glycoscience and pharmaceutical chemistry. This compound belongs to the class of triacetylated galactosyl bromides, which are widely recognized for their utility in the synthesis of complex glycosidic structures and as intermediates in the development of novel therapeutic agents.
The structural uniqueness of α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate lies in its modification with acetyl groups at the 3,4, and 6 positions of the galactopyranose ring. This modification enhances its reactivity and stability, making it an invaluable tool in synthetic organic chemistry. The presence of a bromine atom at the anomeric carbon further facilitates its participation in glycosylation reactions, which are pivotal in constructing carbohydrate-based molecules.
In recent years, there has been a surge in research focused on the development of novel carbohydrate-based drugs due to their diverse biological activities and low immunogenicity. The compound 39541-21-4 has emerged as a key intermediate in this endeavor. Its ability to undergo selective glycosylation reactions has been leveraged in the synthesis of various oligosaccharides and glycopeptides that exhibit potent pharmacological properties. These include antiviral, anti-inflammatory, and anticancer agents, which have shown promising results in preclinical studies.
One of the most notable applications of α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate is in the construction of neoglycoconjugates. Neoglycoconjugates are synthetic carbohydrates that mimic natural glycoproteins and glycolipids. They have been extensively studied for their ability to interact with biological receptors and enzymes, making them ideal candidates for vaccine development and drug delivery systems. The triacetylated derivative enhances the solubility and stability of these neoglycoconjugates, thereby improving their efficacy.
The pharmaceutical industry has also explored the use of CAS No. 39541-21-4 in the development of enzyme inhibitors. Glycosidases are enzymes that catalyze the hydrolysis or synthesis of glycosidic bonds and play crucial roles in various metabolic pathways. Inhibitors targeting these enzymes have been developed as therapeutic agents for conditions such as cancer and infectious diseases. The reactivity of α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate allows for the precise design of inhibitors that can selectively target specific glycosidases.
In academic research, this compound has been utilized to investigate the mechanisms underlying carbohydrate recognition processes. Carbohydrates play essential roles in cell signaling, immune responses, and pathogen recognition. Understanding how carbohydrates interact with proteins and other biomolecules is crucial for developing targeted therapies. The synthetic versatility of CAS No. 39541-21-4 has enabled researchers to create modified carbohydrates that can serve as probes to study these interactions.
The chemical properties of α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate make it particularly suitable for use in combinatorial chemistry libraries. Combinatorial chemistry involves generating large libraries of compounds rapidly and screening them for biological activity. This approach has accelerated the discovery of novel drug candidates over recent decades. The compound’s ability to undergo diverse chemical transformations allows for the creation of libraries with high structural diversity.
The synthesis of complex carbohydrates often requires multiple steps involving different protecting group strategies. The triacetylated derivative simplifies this process by providing a stable intermediate that can be easily functionalized at multiple sites. This has streamlined synthetic routes for constructing complex glycosidic structures that would otherwise be challenging to achieve.
The role of carbohydrates in drug design continues to evolve with advancements in synthetic methodologies. Recent studies have highlighted the potential of using CAS No. 39541-21-4 as a building block for developing carbohydrate-based therapeutics with improved pharmacokinetic properties. These include enhanced bioavailability and reduced immunogenicity compared to traditional small-molecule drugs.
The development of vaccines against infectious diseases has also benefited from the use of this compound. Carbohydrate-based vaccines can elicit strong immune responses while minimizing side effects associated with traditional vaccine adjuvants. The structural features of α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate make it an ideal candidate for designing such vaccines.
In conclusion, α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate (CAS No. 39541-21-4) is a versatile glycoside derivative with significant applications in pharmaceutical chemistry and glycobiology. Its unique structural features and reactivity make it an indispensable tool for synthesizing complex carbohydrate-based drugs and exploring carbohydrate-mediated biological processes.
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